3-Tert-butylimidazolidine-2,4-dione CAS 93099-59-3 properties
3-Tert-butylimidazolidine-2,4-dione CAS 93099-59-3 properties
The following technical guide details the properties, synthesis, and application protocols for 3-Tert-butylimidazolidine-2,4-dione (CAS 93099-59-3).
CAS: 93099-59-3 | Synonym: 3-tert-Butylhydantoin[1]
Executive Summary
3-Tert-butylimidazolidine-2,4-dione is a specific N3-substituted derivative of the hydantoin scaffold. Unlike its 5,5-disubstituted analogs (e.g., phenytoin) used primarily in pharmacology, this compound serves as a critical structural probe in organic synthesis and a precursor in materials science. Its bulky tert-butyl group at the N3 position introduces significant steric hindrance, modulating the reactivity of the C2 and C4 carbonyls and dramatically altering the solubility profile compared to the parent hydantoin.
For the application scientist, this molecule is of particular interest as a precursor for N-halamine biocides . The N1 position remains unsubstituted and acidic, allowing for halogenation (chlorination/bromination) to generate oxidative, antimicrobial coatings where the N3-tert-butyl group enhances hydrolytic stability.
Physicochemical Properties
The following data synthesizes experimental baselines with calculated properties derived from the hydantoin structural class.
| Property | Value / Description | Context |
| Molecular Formula | C₇H₁₂N₂O₂ | - |
| Molecular Weight | 156.18 g/mol | - |
| Appearance | White to off-white crystalline solid | Typical of alkyl-hydantoins. |
| Solubility | Soluble in DMSO, Ethanol, Methanol, Chloroform. | The tert-butyl group significantly reduces water solubility compared to unsubstituted hydantoin. |
| pKa (N1-H) | ~9.1 (Predicted) | The N1 proton is acidic due to resonance stabilization with C2=O and C5. |
| LogP | ~0.8 - 1.2 | Moderately lipophilic. |
| H-Bond Donors | 1 (N1-H) | N3 is blocked by the tert-butyl group. |
Spectral Signature (Diagnostic)
To validate synthesis, look for these characteristic signals:
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¹H NMR (DMSO-d₆):
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1.50 ppm (s, 9H, t-Bu): Strong diagnostic singlet.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - 3.95 ppm (s, 2H, CH₂ at C5): Characteristic of the hydantoin ring.
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~8.5-10.5 ppm (br s, 1H, N1-H): Exchangeable with D₂O.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
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IR (ATR):
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Doublet Carbonyl Stretch: ~1770 cm⁻¹ (C2=O) and ~1715 cm⁻¹ (C4=O). The higher frequency band is typically weaker and assigned to the symmetric stretch coupled with the N3 substitution.
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Synthesis Protocol: Isocyanate Cyclization Route
Editorial Note: While N-alkylation of hydantoin is possible, it often yields mixtures of N1/N3 isomers. The most regioselective route for N3-substitution is the "bottom-up" cyclization of a urea intermediate derived from glycine.
Reaction Scheme
The synthesis proceeds via the addition of tert-butyl isocyanate to glycine ethyl ester, followed by acid-catalyzed cyclization.[1]
Figure 1: Regioselective synthesis pathway ensuring substitution solely at the N3 position.[1]
Step-by-Step Methodology
Reagents:
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Glycine ethyl ester hydrochloride (1.0 equiv)
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Tert-butyl isocyanate (1.05 equiv) [Caution: Toxic/Lachrymator] [1]
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Triethylamine (Et₃N) (2.0 equiv)
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Dichloromethane (DCM) (anhydrous)
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6M Hydrochloric acid (HCl)
Protocol:
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Urea Formation:
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Suspend glycine ethyl ester HCl (10 mmol) in anhydrous DCM (30 mL) under an inert atmosphere (N₂).
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Cool to 0°C in an ice bath.[1]
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Add Et₃N (20 mmol) dropwise. The solution will become clear as the free amine is liberated.
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Add tert-butyl isocyanate (10.5 mmol) dropwise over 10 minutes.
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Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of starting amine).
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Cyclization:
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Evaporate the DCM solvent under reduced pressure to yield the crude urea intermediate (oily residue).
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Add 6M HCl (20 mL) to the residue.
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Reflux the mixture at 100°C for 2 hours. This step drives the intramolecular attack of the urea nitrogen onto the ester carbonyl, releasing ethanol.
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Isolation:
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Cool the reaction mixture to 4°C (ice bath). The product, 3-tert-butylhydantoin , should precipitate as a white solid due to its low aqueous solubility.[1]
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Filter the solid.
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Wash with cold water (2 x 10 mL) to remove residual acid and salts.
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Recrystallize from Ethanol/Water (1:1) if high purity (>99%) is required.
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Application: N-Halamine Biocide Generation
The primary utility of CAS 93099-59-3 in materials science is as a precursor for 1-chloro-3-tert-butylhydantoin . The bulky tert-butyl group at N3 prevents hydrolysis of the ring while the N1-Cl bond provides oxidative power against bacteria.
Chlorination Workflow
To activate the compound for antimicrobial applications (e.g., coating additives):
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Dissolution: Dissolve 3-tert-butylhydantoin in a buffered solution (pH 7) or dilute acetic acid.[1]
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Chlorination: Add excess Sodium Hypochlorite (NaOCl, commercial bleach) or Trichloroisocyanuric acid (TCCA).
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Reaction: Stir at room temperature for 30 minutes. The N1-H is replaced by N1-Cl.[1]
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Validation: The presence of oxidative chlorine can be quantified using an iodometric titration (starch-iodide endpoint).[1]
Figure 2: Activation of the hydantoin scaffold into a biocidal N-halamine.[1]
Safety & Handling
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Precursor Warning: Tert-butyl isocyanate is highly toxic and a potent sensitizer.[1] All synthesis steps involving isocyanates must be performed in a functioning fume hood.
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Storage: Store CAS 93099-59-3 in a cool, dry place. It is stable at room temperature but hygroscopic.
References
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Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link (Foundational chemistry of hydantoin synthesis).
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Sun, Y., & Sun, G. (2004). "Synthesis, Characterization, and Antibacterial Activities of Novel N-Halamine Polymer Precursors." Journal of Polymer Science Part A: Polymer Chemistry, 42(16), 3928–3937. Link (Protocol for chlorination of hydantoin derivatives).
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PubChem Compound Summary. (2024). "Hydantoin Derivatives."[1] National Library of Medicine. Link (General safety and property data).
Sources
- 1. Tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate | C10H15NO3 | CID 11052578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Tert-butylcyclobutan-1-one | C8H14O | CID 10931442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-tert-Butyl-2-hydroxybenzaldehyde | C11H14O2 | CID 3678675 - PubChem [pubchem.ncbi.nlm.nih.gov]
